molecular formula C8H8FNO B3222477 (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1213414-46-0

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B3222477
CAS No.: 1213414-46-0
M. Wt: 153.15
InChI Key: YSCBVVODVORHGP-ZETCQYMHSA-N
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Description

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position of the benzofuran ring.

    Amination: Introduction of the amine group at the 3-position of the dihydrobenzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce intermediates to the desired dihydrobenzofuran structure.

    Selective Fluorination: Using fluorinating agents under controlled conditions to achieve the specific substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may yield fully saturated benzofuran derivatives.

Scientific Research Applications

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-ol: Similar structure with a hydroxyl group instead of an amine.

    (3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure with a carboxylic acid group.

Uniqueness

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern and chiral center, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCBVVODVORHGP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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